N-(9H-Fluoren-9-ylacetyl)tryptophan

Description

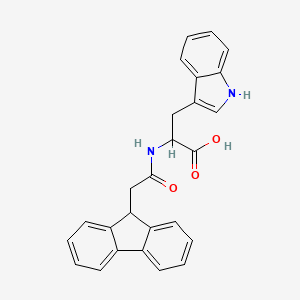

N-(9H-Fluoren-9-ylacetyl)tryptophan (CAS 79189-73-4) is a modified amino acid derivative where the tryptophan residue is acylated at the α-amino group with a 9H-fluoren-9-ylacetyl (Fmoc-acetyl) moiety. Its molecular formula is C₂₆H₂₂N₂O₃, with a molecular weight of 410.46 g/mol . Key physicochemical properties include a boiling point of 746.1°C (at 760 mmHg), density of 1.326 g/cm³, and a calculated logP (hydrophobicity) value of 3.6, indicating moderate lipophilicity . The compound features three hydrogen bond donors and acceptors, contributing to its solubility in polar organic solvents .

Structurally, it combines the indole ring of tryptophan with the planar aromatic fluorenyl group, which enhances UV absorption properties. This makes it useful in analytical chemistry and peptide synthesis, where fluorenyl-based protecting groups are common .

Properties

CAS No. |

79189-73-4 |

|---|---|

Molecular Formula |

C26H22N2O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C26H22N2O3/c29-25(14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22)28-24(26(30)31)13-16-15-27-23-12-6-5-7-17(16)23/h1-12,15,22,24,27H,13-14H2,(H,28,29)(H,30,31) |

InChI Key |

QZLXWODMGCXZRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Synonyms |

A 338 A-338 N-(9H-fluoren-9-ylacetyl)tryptophan |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-(9H-Fluoren-9-ylacetyl)tryptophan, differing primarily in the protecting group or substituents on the fluorenyl moiety:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Applications |

|---|---|---|---|---|---|

| This compound | 79189-73-4 | C₂₆H₂₂N₂O₃ | 410.46 | 9H-Fluoren-9-ylacetyl | Peptide synthesis, UV studies |

| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan | 86123-11-7 | C₂₇H₂₄N₂O₄ | 440.49 | Fmoc (methoxycarbonyl) | Solid-phase peptide synthesis |

| Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N¹-tert-butoxycarbonyl-L-tryptophan | 143824-78-6 | C₃₃H₃₄N₂O₆ | 554.64 | Fmoc + Boc (dual protection) | Orthogonal peptide synthesis |

| N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethyl-silanamine | Not provided | C₂₉H₂₇NO₃Si | 477.62 | Fluorenylidene-methoxyphenyl | Crystallography, ligand studies |

Key Differences and Implications

In contrast, Fmoc-protected derivatives (e.g., 86123-11-7) are base-labile, making them suitable for stepwise peptide synthesis using piperidine .

Molecular Weight and Solubility: The dual-protected 143824-78-6 has a higher molecular weight (554.64 g/mol) due to the tert-butoxycarbonyl (Boc) group, enhancing solubility in non-polar solvents . this compound’s lower molecular weight (410.46 g/mol) may improve diffusion rates in chromatographic applications .

Crystallographic Utility :

Physicochemical Property Comparison

| Property | This compound | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan |

|---|---|---|

| Boiling Point (°C) | 746.1 | Not reported |

| Density (g/cm³) | 1.326 | ~1.2–1.3 (estimated) |

| logP | 3.6 | ~4.1 (predicted) |

| Hydrogen Bond Donors | 3 | 2 |

| Topological Polar Surface Area (Ų) | 82.2 | 85.6 |

Research and Application Insights

- Peptide Synthesis : Fmoc-protected tryptophan derivatives (e.g., 86123-11-7) are widely used in automated peptide synthesizers due to their compatibility with base-driven deprotection . In contrast, the acetyl group in 79189-73-4 may require harsher acidic conditions, limiting its utility in sensitive syntheses .

- Analytical Chemistry : The fluorenylacetyl group in 79189-73-4 enhances UV detection sensitivity at 254 nm, a feature exploited in HPLC analysis .

- Crystallography : Derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene () demonstrate the fluorenyl group’s role in stabilizing crystal structures, though this is less explored in 79189-73-4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.